molecular formula C14H21NO3S B11161866 2-(ethylsulfonyl)-N-(pentan-3-yl)benzamide

2-(ethylsulfonyl)-N-(pentan-3-yl)benzamide

Cat. No.: B11161866
M. Wt: 283.39 g/mol
InChI Key: XQYRUEUOEUPQAY-UHFFFAOYSA-N
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Description

2-(ethylsulfonyl)-N-(pentan-3-yl)benzamide is an organic compound characterized by the presence of an ethylsulfonyl group attached to a benzamide core, with a pentan-3-yl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfonyl)-N-(pentan-3-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine, such as pentan-3-ylamine, in the presence of a dehydrating agent like thionyl chloride.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced by reacting the benzamide with ethylsulfonyl chloride in the presence of a base, such as triethylamine, under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfonyl)-N-(pentan-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzamide core can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

2-(ethylsulfonyl)-N-(pentan-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(ethylsulfonyl)-N-(pentan-3-yl)benzamide involves its interaction with specific molecular targets. The ethylsulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. The benzamide core may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(pentan-3-yl)benzamide: Lacks the ethylsulfonyl group, resulting in different chemical reactivity and biological activity.

    2-(methylsulfonyl)-N-(pentan-3-yl)benzamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group, leading to differences in steric and electronic properties.

Uniqueness

2-(ethylsulfonyl)-N-(pentan-3-yl)benzamide is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H21NO3S

Molecular Weight

283.39 g/mol

IUPAC Name

2-ethylsulfonyl-N-pentan-3-ylbenzamide

InChI

InChI=1S/C14H21NO3S/c1-4-11(5-2)15-14(16)12-9-7-8-10-13(12)19(17,18)6-3/h7-11H,4-6H2,1-3H3,(H,15,16)

InChI Key

XQYRUEUOEUPQAY-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC(=O)C1=CC=CC=C1S(=O)(=O)CC

Origin of Product

United States

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